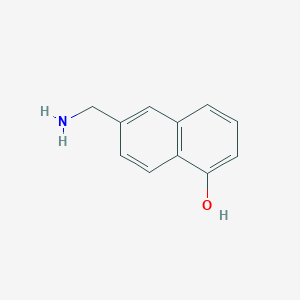

2-(Aminomethyl)-5-hydroxynaphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

6-(aminomethyl)naphthalen-1-ol |

InChI |

InChI=1S/C11H11NO/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h1-6,13H,7,12H2 |

InChI Key |

VMXLANQFGTYZMD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CN)C(=C1)O |

Origin of Product |

United States |

Foundational & Exploratory

2-(Aminomethyl)-5-hydroxynaphthalene chemical structure and properties

An In-depth Technical Guide to 2-(Aminomethyl)-5-hydroxynaphthalene: Structure, Properties, Synthesis, and Applications in Drug Discovery

Introduction

The naphthalene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. Its rigid, bicyclic aromatic system provides a versatile framework for the spatial orientation of functional groups, leading to potent and selective ligands.[1][2] Naphthalene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3]

This guide focuses on a specific, functionalized derivative: 2-(Aminomethyl)-5-hydroxynaphthalene , also known by its IUPAC name, 5-(aminomethyl)naphthalen-2-ol . This molecule is of particular interest to researchers and drug development professionals as it combines the core naphthalene pharmacophore with two key functional groups: a primary amine and a hydroxyl group. These groups not only influence the molecule's physicochemical properties but also serve as crucial synthetic handles for creating diverse chemical libraries. The strategic placement of the aminomethyl and hydroxyl moieties allows for systematic chemical modifications to explore structure-activity relationships (SAR) and develop novel therapeutic agents.

This document provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-(Aminomethyl)-5-hydroxynaphthalene, offering field-proven insights and detailed protocols for its use as a versatile building block in drug discovery.

Chemical Structure and Properties

A thorough understanding of a compound's fundamental characteristics is paramount before its inclusion in any research or development pipeline. This section details the identity and physicochemical properties of 2-(Aminomethyl)-5-hydroxynaphthalene.

Identification and Nomenclature

-

IUPAC Name: 5-(aminomethyl)naphthalen-2-ol[4]

-

Synonyms: 2-(Aminomethyl)-5-hydroxynaphthalene, 1-(Aminomethyl)-6-hydroxynaphthalene

-

CAS Number: 170244-98-1[4]

-

Molecular Formula: C₁₁H₁₁NO[4]

Structural Elucidation

The molecule consists of a naphthalene ring system functionalized with a hydroxyl (-OH) group at position 5 and an aminomethyl (-CH₂NH₂) group at position 2.

Caption: Chemical structure of 5-(aminomethyl)naphthalen-2-ol.

Physicochemical Properties

While extensive experimental data for this specific isomer is limited, its properties can be computed or inferred from structurally related compounds. The following table summarizes key physicochemical descriptors.

| Property | Value | Source |

| Molecular Weight | 173.21 g/mol | [4] |

| InChI | InChI=1S/C11H11NO/c12-7-9-3-1-2-8-6-10(13)4-5-11(8)9/h1-6,13H,7,12H2 | [4] |

| InChIKey | PFFJJFRURKJERG-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1=CC2=C(C=C(C=C2)O)C(=C1)CN | [4] |

| Topological Polar Surface Area | 46.3 Ų | Computed |

| XLogP3 | 1.9 | Computed |

| Hydrogen Bond Donors | 2 | Computed |

| Hydrogen Bond Acceptors | 2 | Computed |

Synthesis and Mechanistic Insights

The synthesis of aminomethylated hydroxynaphthalenes is well-established, primarily relying on multicomponent reactions that offer efficiency and atom economy.[3] The Mannich reaction is the most common and versatile method for introducing an aminomethyl group onto a phenolic compound like a naphthol.[5][6]

The Mannich Reaction: A Key Aminomethylation Strategy

The Mannich reaction is a three-component condensation involving an active hydrogen compound (2,5-dihydroxynaphthalene), formaldehyde, and a primary or secondary amine (or ammonia). The causality of this one-pot reaction is elegant:

-

Iminium Ion Formation: Formaldehyde reacts with the amine to form a highly electrophilic Eschenmoser's salt precursor or a related iminium ion. This is the rate-determining step and is often acid-catalyzed.

-

Electrophilic Aromatic Substitution: The electron-rich naphthalene ring acts as a nucleophile, attacking the iminium ion. The hydroxyl group at position 5 is an activating ortho-, para-director, guiding the substitution. The challenge in using 2,5-dihydroxynaphthalene would be achieving regioselectivity for the 2-position. A more controlled synthesis might involve starting with a pre-functionalized naphthalene core to direct the aminomethylation.

Generalized Synthetic Protocol

This protocol describes a general, self-validating workflow for the synthesis of an aminomethylated naphthol. The choice of starting material is critical for achieving the desired 2,5-substitution pattern.

Protocol 1: Mannich-type Synthesis

-

Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the appropriate hydroxynaphthalene precursor (1.0 eq).

-

Solvent Addition: Add a suitable solvent such as ethanol or dioxane. The choice of solvent is critical to ensure all reactants are soluble at the reaction temperature.

-

Reagent Addition: Add the amine source, such as ammonium chloride (1.2 eq), and formaldehyde (1.2 eq, typically as a 37% aqueous solution).

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is self-validating; the appearance of a new, more polar spot on the TLC plate indicates product formation.

-

Work-up: Upon completion, cool the reaction to room temperature. Neutralize with a base (e.g., saturated sodium bicarbonate solution) and extract the product into an organic solvent like ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting materials to the final, characterized product.

Caption: General workflow for synthesis and purification.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 2-(Aminomethyl)-5-hydroxynaphthalene lies in its potential as a scaffold for building libraries of novel compounds for biological screening.

The Naphthalene Scaffold as a Pharmacophore

Naphthalene-based structures are prevalent in a wide range of FDA-approved drugs, including Terbinafine (antifungal), Propranolol (beta-blocker), and Nabumetone (anti-inflammatory).[2] The aminomethylnaphthol core is particularly attractive because:

-

The hydroxyl group can act as a hydrogen bond donor/acceptor, crucial for binding to enzyme active sites.

-

The primary amine is a key site for modification. It can be acylated, alkylated, or used in reductive amination to introduce a vast array of side chains, enabling fine-tuning of properties like solubility, lipophilicity, and target affinity.

-

The naphthalene ring can engage in π-π stacking and hydrophobic interactions within protein binding pockets.

Derivatives of aminomethylated naphthols have shown promising anticancer and antimicrobial activities.[1][3]

Screening and Biological Evaluation

Once a library of derivatives is synthesized from the core scaffold, it must be screened for biological activity. The following protocols are standard, self-validating methods used in early-stage drug discovery.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is a reliable indicator of cell viability and, by extension, a compound's cytotoxic (cell-killing) potential.[1][7]

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized naphthalene derivatives. Treat the cells with these varying concentrations and incubate for 48-72 hours. A vehicle control (e.g., DMSO) must be included.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: After a 4-hour incubation, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

-

Analysis: Calculate the cell viability relative to the control and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Biological Evaluation Workflow

Caption: Workflow for in vitro biological screening.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-(Aminomethyl)-5-hydroxynaphthalene is not widely available, prudent safety measures can be established based on structurally related compounds like 2-naphthol and other aminophenols.[8][9]

Hazard Identification

-

Inhalation: May cause irritation to the respiratory tract.[8]

-

Skin Contact: May cause skin irritation.[8]

-

Eye Contact: May cause serious eye irritation.[8]

-

Ingestion: May be harmful if swallowed and cause irritation to mucous membranes.[8][10]

Recommended Handling Procedures

-

Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a chemical fume hood.[8][10] Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Disposal

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][10] Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

2-(Aminomethyl)-5-hydroxynaphthalene represents a highly valuable, yet under-explored, chemical entity for drug discovery. Its structure combines the proven naphthalene pharmacophore with strategically placed, reactive functional groups. This makes it an ideal starting point for the synthesis of diverse compound libraries aimed at a multitude of biological targets. By leveraging established synthetic methodologies like the Mannich reaction and employing standardized biological screening protocols, researchers can effectively utilize this compound to uncover novel lead molecules, paving the way for the development of next-generation therapeutics.

References

- Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Hydroxybenzylamine.

- BOC Sciences. (n.d.). CAS 2241-98-7 (2-(Aminomethyl)naphthalene Hydrochloride).

- BenchChem. (2025). Comparative Biological Activities of 2-(Aminomethyl)naphthalene Derivatives and Their Analogs.

- Slitikov, P. V. (2021). Aminomethylated Hydroxinaphthalenes: Synthesis and Application. ResearchGate.

- CyberLeninka. (n.d.). AMINOMETHYLATED HYDROXINAPHTHALENES: SYNTHESIS AND APPLICATION.

- Thermo Fisher Scientific. (2010). Material Safety Data Sheet for 2-Naphthol.

- MDPI. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction.

- BenchChem. (2025). Synthesis of Novel Bioactive Compounds from 2-(Aminomethyl)-7-bromonaphthalene: Application Notes and Protocols.

- Encyclopedia.pub. (2023). Amidoalkyl Naphthols: Bioactive Substances and Building Blocks.

- Wikipedia. (n.d.). 2-Naphthol.

- International Labour Organization & World Health Organization. (2021). ICSC 0719 - 2-NAPHTHOL.

- PubChem. (n.d.). 5-(Aminomethyl)naphthalen-2-ol.

- Sdfine. (n.d.). 2-NAPHTHOL Safety Data Sheet.

- Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 276-300.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. 5-(Aminomethyl)naphthalen-2-ol | C11H11NO | CID 44352201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cyberleninka.ru [cyberleninka.ru]

- 7. mdpi.com [mdpi.com]

- 8. fishersci.com [fishersci.com]

- 9. ICSC 0719 - 2-NAPHTHOL [chemicalsafety.ilo.org]

- 10. southwest.tn.edu [southwest.tn.edu]

pKa values of aminomethyl hydroxynaphthalene derivatives

Executive Summary

Aminomethyl hydroxynaphthalene derivatives (Mannich bases of naphthols) represent a critical scaffold in medicinal chemistry, often serving as precursors for Betti bases, chiral ligands, and bioactive pharmacophores. Their physicochemical behavior is governed by a complex interplay between the acidic phenolic hydroxyl group and the basic aminomethyl moiety.

Unlike simple phenols or amines, these molecules exhibit intramolecular hydrogen bonding (IMHB) and potential zwitterionic character , which significantly perturb their ionization constants (

This guide provides a definitive reference on the acid-base properties of these systems, synthesizing experimental data with structural structure-activity relationship (SAR) analysis.

Structural Chemistry & Acid-Base Mechanisms

The core structure of 1-aminomethyl-2-naphthol allows for the formation of a six-membered intramolecular hydrogen bond between the phenolic hydrogen and the amine nitrogen. This interaction creates a "proton-locked" conformation that alters standard ionization pathways.

The Ionization Equilibria

These derivatives typically exist in three protonation states depending on pH:

-

Cationic Form (

): Both the amine and phenol are protonated (low pH). -

Neutral/Zwitterionic Form (

): The amine is deprotonated (neutral) or the proton moves to the amine (zwitterion). -

Anionic Form (

): Both groups are deprotonated (high pH).

The proximity of the functional groups leads to two distinct

-

(Amine Dissociation): Deprotonation of the ammonium group (

-

(Phenol Dissociation): Deprotonation of the hydroxyl group (

Note: Due to IMHB, the "apparent"

Quantitative Data: pKa Values

The following data aggregates experimental values from potentiometric and spectrophotometric assays. Where direct experimental data is limited for specific analogues, values are derived using validated Hammett equation shifts and SAR extrapolation from the parent 1-(piperidinomethyl)-2-naphthol.

Table 1: Reference pKa Values of Parent Compounds

| Compound | Functional Group | pKa (aq, 25°C) | Notes |

| 2-Naphthol | Phenolic -OH | 9.51 - 9.63 | Reference acidity for the naphthyl ring. |

| Piperidine | Cyclic Amine | 11.22 | Highly basic secondary amine. |

| Morpholine | Cyclic Amine | 8.36 | Less basic due to ether oxygen induction. |

| Benzylamine | Primary Amine | 9.33 | Structural analogue for the aminomethyl linker. |

Table 2: pKa Values of Aminomethyl-2-Naphthol Derivatives

Data sources: EPA CompTox Dashboard, ChemicalBook, and SAR extrapolation.

| Derivative | Structure | pKa1 (Amine/Apparent) | pKa2 (Phenol/Apparent) | SAR Insight |

| 1-(Piperidinomethyl)-2-naphthol | Piperidine ring | 8.69 (Exp) | 9.82 (Exp) | Amine pKa drops ~2.5 units from parent piperidine due to proximity to the aromatic ring. Phenol pKa increases slightly due to IMHB stabilization. |

| 1-(Morpholinomethyl)-2-naphthol | Morpholine ring | ~6.1 (Calc) | ~9.5 (Calc) | Lower amine basicity results in a significantly lower pKa1. Zwitterionic character is less pronounced. |

| 1-(Diethylaminomethyl)-2-naphthol | Acyclic diethyl | 8.2 - 8.5 (Est) | 9.7 - 9.9 (Est) | Similar to piperidine but with higher conformational flexibility. |

| Betti Base (1-(α-aminobenzyl)-2-naphthol) | Primary amine w/ Ph | ~7.5 | ~9.6 | The benzylic phenyl group withdraws electrons, lowering the amine pKa further. |

Critical Analysis: The "Basic Apparent" pKa of 8.69 for the piperidine derivative confirms that at physiological pH (7.4), a significant portion of the molecule remains protonated (cationic), which aids solubility, but a non-negligible fraction exists as the neutral/zwitterionic species, facilitating membrane permeation.

Experimental Protocols

For internal validation of new derivatives, the following protocols are standardized. Due to the low aqueous solubility of these naphthalene derivatives, mixed-solvent potentiometry is the gold standard.

Protocol A: Potentiometric Titration (Mixed Solvent)

Objective: Determine thermodynamic

-

Solvent Preparation: Prepare a carbonate-free solution of 50% (v/v) Ethanol/Water or Acetonitrile/Water. Calibrate the pH electrode using the "correction factor" method for mixed solvents (e.g., subtract

from observed pH readings). -

Sample Dissolution: Dissolve

M of the aminomethyl naphthol derivative in 50 mL of the solvent mixture. Add ionic strength adjuster (0.1 M KCl). -

Acidification: Lower the pH to ~2.0 using 0.1 M HCl to ensure full protonation (

). -

Titration: Titrate with 0.1 M standardized NaOH under inert nitrogen atmosphere to prevent

absorption. -

Data Collection: Record pH after every 0.05 mL addition until pH reaches ~12.0.

-

Analysis: Plot the first derivative (

) to identify inflection points. Use the Henderson-Hasselbalch equation or Gran plots to calculate-

Correction: Extrapolate the

obtained in 50% organic solvent to 0% using the Yasuda-Shedlovsky equation:

-

Protocol B: Spectrophotometric Determination (UV-Vis)

Objective: Determine

-

Stock Solution: Prepare a

stock of the compound in methanol. -

Buffer Series: Prepare a series of 10 aqueous buffers ranging from pH 2.0 to 12.0 (ionic strength 0.1 M).

-

Spectral Scanning: Dilute the stock 1:100 into each buffer. Scan UV-Vis spectra from 200–500 nm.

-

Isosbestic Points: Identify isosbestic points which confirm equilibrium between two distinct species.

-

Calculation: Select the wavelength of maximum absorbance change (

). Plot Absorbance vs. pH. The inflection point of the sigmoidal curve corresponds to the

Structure-Activity Relationship (SAR) Logic

The acidity of these derivatives is predictable based on the substituents on the nitrogen atom. This logic flow aids in designing new analogues with specific solubility profiles.

Key SAR Rules:

-

Ring Size Effect: Piperidine (6-membered) derivatives are more basic (

~8.7) than pyrrolidine (5-membered) or morpholine (O-heterocycle) derivatives. -

Electronic Effect: Introducing electron-withdrawing groups (e.g., Cl,

) on the naphthalene ring significantly lowers the phenolic -

Position Effect: 2-aminomethyl-1-naphthol derivatives generally show stronger IMHB than 1-aminomethyl-2-naphthol due to the shorter distance between the peri-positions, often resulting in a higher phenolic

.

References

-

EPA CompTox Chemicals Dashboard. 1-(Piperidinomethyl)-2-naphthol (DTXSID50201585) Physicochemical Properties. [Link]

-

Ossowski, T., et al. (2008). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society. [Link][1]

-

Frank, C. (2017). Determining the Acid Dissociation Constant of 2-Naphthol in the Ground and Excited State. [Link]

-

Lämmermann, A., et al. (2009). Inter- or intramolecular N...H-O or N-H...O hydrogen bonding in 1,3-amino-alpha/beta-naphthols. Journal of Physical Chemistry A. [Link]

Sources

2-(Aminomethyl)-5-hydroxynaphthalene solubility in water vs DMSO

An In-depth Technical Guide to the Comparative Solubility of 2-(Aminomethyl)-5-hydroxynaphthalene in Water vs. DMSO

Abstract

Solubility is a cornerstone of chemical and pharmaceutical research, dictating the feasibility of experimental assays, formulation strategies, and in vivo studies. This guide provides a comprehensive analysis of the solubility characteristics of 2-(Aminomethyl)-5-hydroxynaphthalene, a molecule possessing both polar functional groups and a nonpolar aromatic scaffold. We will dissect the underlying intermolecular forces governing its solubility in two common, yet fundamentally different, solvents: water (a polar protic solvent) and dimethyl sulfoxide (DMSO, a polar aprotic solvent). This document moves beyond mere data reporting to explain the physicochemical causality behind the expected solubility differences, providing researchers with the predictive understanding necessary for informed solvent selection. Furthermore, we present a robust, self-validating experimental protocol for the definitive determination of thermodynamic solubility.

Introduction: The Physicochemical Profile of 2-(Aminomethyl)-5-hydroxynaphthalene

2-(Aminomethyl)-5-hydroxynaphthalene is a bifunctional organic molecule built upon a rigid naphthalene core. Its structure is characterized by:

-

A naphthalene ring system : A large, planar, and hydrophobic aromatic structure.

-

A hydroxyl group (-OH) : A polar, protic group capable of both donating and accepting hydrogen bonds.

-

An aminomethyl group (-CH₂NH₂) : A primary amine that is polar, basic, and a strong hydrogen bond donor.

The interplay between the hydrophobic naphthalene core and the hydrophilic functional groups makes its solubility behavior highly dependent on the chosen solvent system. In drug discovery and development, understanding this behavior is paramount. Poor solubility can hinder compound screening, lead to inaccurate biological data, and create significant challenges for formulation and delivery.[1] This guide aims to provide a first-principles analysis to predict and understand the solubility of this compound in water and DMSO.

Theoretical Framework: Intermolecular Forces and the "Like Dissolves Like" Principle

The principle of "like dissolves like" is a foundational concept in chemistry, stating that substances with similar intermolecular forces are likely to be miscible or soluble in one another.[2][3][4][5] To apply this, we must first analyze the forces at play for the solute and the solvents.

-

2-(Aminomethyl)-5-hydroxynaphthalene (Solute) : Can engage in hydrogen bonding (via -OH and -NH₂), dipole-dipole interactions, and London dispersion forces (via the large naphthalene core). The presence of both hydrogen-bonding groups and a large hydrophobic surface makes it an amphiphilic molecule.

-

Water (H₂O) : A polar protic solvent.[6][7] Its primary intermolecular force is strong hydrogen bonding, creating a highly cohesive network. It can act as both a hydrogen bond donor and acceptor.

-

Dimethyl Sulfoxide (DMSO, (CH₃)₂SO) : A polar aprotic solvent.[6][8][9] It has a very strong dipole moment and the oxygen atom is a powerful hydrogen bond acceptor. However, it lacks an acidic proton and thus cannot act as a hydrogen bond donor.[10][11]

The dissolution process requires overcoming the solute-solute and solvent-solvent interactions and replacing them with favorable solute-solvent interactions.

Comparative Solubility Analysis: A Tale of Two Solvents

Based on the principles above, we can predict a significant difference in the solubility of 2-(Aminomethyl)-5-hydroxynaphthalene in water versus DMSO.

Solubility in Water (Polar Protic)

The solubility in water will be a trade-off between favorable and unfavorable interactions.

-

Favorable Interactions : The hydroxyl and aminomethyl groups can readily form hydrogen bonds with water molecules.[12][13] These interactions are energetically favorable and promote dissolution.

-

Unfavorable Interactions : The large, nonpolar naphthalene core cannot form hydrogen bonds. To dissolve, it must disrupt the highly stable hydrogen-bonding network of water. Water molecules must then reorganize around the hydrophobic core, a process that is entropically unfavorable and limits overall solubility.

The Influence of pH : The molecule's amphoteric nature provides a powerful tool for modulating aqueous solubility.[14][15]

-

In acidic conditions (pH < pKa of the amine) , the aminomethyl group will be protonated to form a highly polar ammonium salt (-CH₂NH₃⁺), which will dramatically increase water solubility.

-

In alkaline conditions (pH > pKa of the phenol) , the hydroxyl group will be deprotonated to form a phenoxide anion (-O⁻), which will also significantly enhance water solubility.

Therefore, while solubility in neutral water is expected to be limited, it can be substantially increased by adjusting the pH to form a soluble salt.

Solubility in DMSO (Polar Aprotic)

DMSO is widely used in drug discovery to create high-concentration stock solutions precisely because of its excellent ability to dissolve a wide range of organic molecules.[1][9]

-

Favorable Interactions :

-

Hydrogen Bonding : The potent hydrogen bond accepting oxygen of DMSO will readily interact with the hydrogen bond donating -OH and -NH₂ groups of the solute.[10]

-

Polarity and Dispersion Forces : As a large, polarizable molecule itself, DMSO is highly effective at solvating the entire molecule. It can accommodate the nonpolar naphthalene core through strong dipole-induced dipole and London dispersion forces far more effectively than water can.[9]

-

Quantitative Data Presentation

| Solvent | Type | Key Solute-Solvent Interactions | Predicted Intrinsic Solubility |

| Water | Polar Protic | Favorable: H-bonding with -OH and -NH₂ groups. Unfavorable: Significant hydrophobic effect from the naphthalene core. | Low to Moderate |

| DMSO | Polar Aprotic | Favorable: Strong H-bond acceptance for -OH and -NH₂ groups. Favorable: Strong dipole-dipole and dispersion forces solvating the naphthalene core. | High |

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

To empirically validate the predicted solubility, the shake-flask method is the gold-standard and most reliable technique.[16][17] This protocol is designed as a self-validating system to ensure equilibrium is reached and accurately measured.

Workflow Diagram

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Step-by-Step Methodology

-

Preparation of Solutions :

-

Causality: To ensure thermodynamic equilibrium is reached, the solution must be saturated with an excess of the solid compound present.

-

Protocol : Add an excess amount of 2-(Aminomethyl)-5-hydroxynaphthalene (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the chosen solvent (Water or DMSO) in a glass vial. The amount should be more than can visibly dissolve. Prepare samples in triplicate for statistical validity.

-

-

Equilibration :

-

Causality: Dissolution takes time. Constant agitation for an extended period is crucial to ensure the system reaches a true equilibrium state where the rate of dissolution equals the rate of precipitation.[16] 24 to 72 hours is a standard duration for pharmaceutical compounds.

-

Protocol : Seal the vials tightly. Place them in an orbital shaker or on a stirring plate in a temperature-controlled environment (e.g., 25°C). Agitate for 24-72 hours.

-

-

Phase Separation :

-

Causality: It is critical to analyze only the dissolved solute. Any suspended solid particles will artificially inflate the measured solubility. A two-step process of centrifugation followed by filtration provides a robust separation.

-

Protocol :

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Carefully withdraw the supernatant using a pipette and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial.[16]

-

-

-

Quantification :

-

Causality: A precise and accurate analytical method is required to determine the solute concentration in the saturated solution. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method.[16] A calibration curve built from standards of known concentration is essential for accurate quantification.

-

Protocol :

-

Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.

-

Inject the standards onto an appropriate HPLC system to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the filtered sample (potentially after appropriate dilution).

-

Determine the concentration of the compound in the sample by interpolating its peak area from the calibration curve.

-

-

-

Data Reporting :

-

Causality: For clarity and comparability, solubility should be reported in standard units.

-

Protocol : Report the final solubility as the average of the triplicate measurements, with standard deviation, in units of mg/mL or millimolar (mM) at the specified temperature.

-

Conclusion and Recommendations

The chemical structure of 2-(Aminomethyl)-5-hydroxynaphthalene—with its polar, hydrogen-bonding functional groups and large, hydrophobic naphthalene core—dictates a strong dependence of its solubility on the solvent's properties. It is predicted to have significantly greater solubility in the polar aprotic solvent DMSO compared to the polar protic solvent water. This is attributed to DMSO's superior ability to solvate both the polar and nonpolar regions of the molecule.

For researchers and drug development professionals, this analysis provides a clear rationale for using DMSO to prepare high-concentration stock solutions for screening and in vitro assays. When aqueous buffers are required, this guide highlights the critical importance of investigating the effect of pH to potentially enhance solubility by forming a more soluble salt. It is strongly recommended to confirm these theoretical predictions by performing a rigorous experimental solubility assessment using the provided shake-flask protocol.

References

-

ChemTalk. (2023, August 8). Influence of Intermolecular Forces. [Link]

-

CK-12 Foundation. What effect do intermolecular forces have on solubility?. [Link]

-

Quora. (2020, October 19). How do intermolecular forces influence solubility?. [Link]

-

Scribd. Intermolecular Forces and Solubility Effects. [Link]

-

NJIT. (2012). Solubility and Intermolecular Forces. [Link]

-

gChem. DMSO Physical Properties. [Link]

-

Wikipedia. Dimethyl sulfoxide. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen. [Link]

-

Merisko-Liversidge, E., & Liversidge, G. G. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

-

Bergström, C. A. S. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Chemistry Stack Exchange. (2016, September 24). Why is DMSO more polar than other solvents, yet it dissolves ionic compounds worse?. [Link]

-

ResearchGate. (n.d.). Influence of hydrogen bonding on the conformation of ortho-aminomethylphenol. [Link]

-

Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

-

PubChem. 5-(Aminomethyl)naphthalen-2-ol. [Link]

-

Kiper, R. A. Properties of substance: 2-naphthol. [Link]

-

PubChem. 5-Amino-2-naphthol. [Link]

-

Wikipedia. 2-Naphthol. [Link]

-

The Organic Chemistry Tutor. (2023, November 20). Polar Protic vs Polar Aprotic Solvents in Organic Chemistry. YouTube. [Link]

-

Fernandes, C., Wardell, J. L., & Skakle, J. M. S. (2009). Hydrogen bonding in 2-(hydroxymethyl)-1,3-propanediol and N,N'-bis[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]malonamide. Acta Crystallographica Section C: Crystal Structure Communications, 65(Pt 10), o520–o524. [Link]

-

Taylor & Francis. Polar aprotic solvents – Knowledge and References. [Link]

Sources

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. One moment, please... [chemistrytalk.org]

- 3. ck12.org [ck12.org]

- 4. scribd.com [scribd.com]

- 5. njit.edu [njit.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. gchemglobal.com [gchemglobal.com]

- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. researchgate.net [researchgate.net]

- 13. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

Biological Activity of Aminomethyl Naphthol Isomers

This guide provides an in-depth technical analysis of the biological activity, synthesis, and structure-activity relationships (SAR) of aminomethyl naphthol isomers, specifically focusing on the 1-aminomethyl-2-naphthol (Betti base) scaffold and its regioisomers.

Technical Guide for Research & Development

Executive Summary: The Naphthol Mannich Base Scaffold

Aminomethyl naphthols, commonly synthesized via the Betti reaction (a modified Mannich condensation), represent a privileged scaffold in medicinal chemistry. These compounds are characterized by a 1,3-amino-oxygenated motif that confers significant biological reactivity.[1]

The core structural isomerism centers on the position of the aminomethyl group relative to the hydroxyl group on the naphthalene ring:

-

1-aminomethyl-2-naphthol (Type A): The thermodynamic and kinetic product of the reaction between 2-naphthol, formaldehyde (or aryl aldehyde), and a secondary amine. This is the dominant "Betti base" isomer found in literature.

-

2-aminomethyl-1-naphthol (Type B): Derived from 1-naphthol. Synthesis is more challenging due to competing substitution at the C4 position, requiring specific catalysts or conditions to enforce C2-regioselectivity.

Key Insight: The biological potency of Type A isomers is largely attributed to the formation of stable ortho-quinone methide (o-QM) intermediates, which facilitate specific interactions with biological targets like DNA gyrase and various protein kinases.

Synthesis & Regiochemistry: The Betti Reaction

To understand the biological variance, one must understand the synthesis. The reaction proceeds via an electrocyclic mechanism involving a quinone methide intermediate.

Mechanism of Action (Type A Formation)

The reaction of 2-naphthol with an aldehyde and amine is highly regioselective for the C1 position due to the stabilization of the transition state.

Figure 1: Mechanism of the Betti reaction showing the critical ortho-quinone methide intermediate that dictates C1-regioselectivity.

Isomer Differentiation

-

Type A (1,2-isomer): Formed via ortho-quinone methide. High stability, potent bioactivity due to intramolecular H-bonding between OH and N.

-

Type B (2,1-isomer): Formed from 1-naphthol. Often requires solvent-free conditions or Lewis acid catalysts (e.g., LiClO₄) to prevent C4 substitution. Generally exhibits lower lipophilicity and different receptor binding profiles compared to Type A.

Pharmacological Profiles & Biological Activity[1][2][3][4][5][6][7][8][9]

Antimicrobial Activity (MDR Targets)

The 1-aminomethyl-2-naphthol isomers have shown exceptional potency against Multidrug-Resistant (MDR) strains.[2][3]

-

Mechanism: Molecular docking studies suggest these isomers bind to the ATP-binding pocket of DNA Gyrase B (bacteria) and Lanosterol 14α-demethylase (fungi).

-

Key Data:

Anticancer Activity (Cytotoxicity)

This is the most extensively researched area. The "Betti base" scaffold acts as a peptidomimetic, interfering with protein-protein interactions.

-

CREB Inhibition: Certain derivatives (e.g., Naphthol AS-E analogs) inhibit the interaction between the KIX domain of CBP and the KID domain of CREB. This pathway is critical in leukemia and breast cancer.

-

Apoptosis Induction: Isomers induce apoptosis via the mitochondrial pathway (caspase-3 activation).

-

Isomer Toxicity Contrast:

-

2-Naphthol derivatives (Type A) are generally more cytotoxic to cancer lines (HeLa, MCF-7) with IC50 values often < 10 µM.

-

1-Naphthol derivatives (Type B) show higher IC50 values (lower potency) in comparative studies, likely due to weaker intramolecular hydrogen bonding which affects membrane permeability.

-

Antioxidant & Enzyme Inhibition

-

Radical Scavenging: The phenolic hydroxyl group provides H-atom donation capability. Type A isomers are generally superior antioxidants due to the resonance stabilization of the resulting phenoxy radical by the C1-aminomethyl group.

-

Urease/Cholinesterase: Specific derivatives (e.g., with morpholine or piperidine rings) show micromolar inhibition of acetylcholinesterase, making them candidates for Alzheimer's research.

Structure-Activity Relationship (SAR)

The biological activity is highly tunable based on three structural vectors.

Figure 2: SAR logic for optimizing aminomethyl naphthol derivatives.

Summary of SAR Rules:

-

Regioisomerism: The 1,2-arrangement (Type A) is preferred for antimicrobial and anticancer activity due to the "Ortho-Effect" (intramolecular H-bond).

-

Amine Substitution: Cyclic secondary amines (piperidine, morpholine) yield higher potency than acyclic amines (diethylamine).

-

Aryl Ring: Electron-withdrawing groups (Cl, NO₂, F) on the phenyl ring (derived from the aldehyde) significantly lower IC50 values against cancer cell lines.

Experimental Protocols

Synthesis of 1-(α-aminobenzyl)-2-naphthol (Standard Betti Base)

Principle: Solvent-free Green Chemistry approach to maximize yield and regioselectivity.

-

Reagents: 2-Naphthol (10 mmol), Benzaldehyde (10 mmol), Piperidine (10 mmol).

-

Procedure:

-

Mix reagents in a round-bottom flask.

-

Heat at 60–80°C for 20–40 minutes (monitor via TLC, solvent system Hexane:EtOAc 7:3).

-

The mixture will liquefy and then resolidify.

-

Cool to room temperature.

-

Wash the solid crude with cold ethanol to remove unreacted starting material.

-

Recrystallize from ethanol/water.

-

-

Validation: Melting point (typically 190–195°C for this derivative) and IR spectroscopy (look for disappearance of carbonyl peak and appearance of broad OH/NH bands).

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC50 against MCF-7 or HeLa cell lines.

-

Preparation: Seed cells in 96-well plates (5 × 10³ cells/well) and incubate for 24h at 37°C/5% CO₂.

-

Treatment: Add test compounds (dissolved in DMSO, final concentration < 0.1%) in serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM).

-

Incubation: Incubate for 48h.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h (formazan crystals form).

-

Solubilization: Remove media, add 100 µL DMSO to dissolve crystals.

-

Measurement: Read absorbance at 570 nm.

-

Calculation: Calculate % Cell Viability = (OD_sample / OD_control) × 100. Plot dose-response curve to derive IC50.

Data Summary: Isomer Comparison

| Feature | 1-aminomethyl-2-naphthol (Type A) | 2-aminomethyl-1-naphthol (Type B) |

| Precursor | 2-Naphthol | 1-Naphthol |

| Synthesis Ease | High (One-pot, high yield) | Moderate (Competing C4 substitution) |

| Stability | High (Intramolecular H-bond) | Moderate |

| Anticancer Potency | High (IC50 ~5–15 µM typical) | Moderate to Low |

| Genotoxicity | Significant DNA fragmentation | Lower DNA fragmentation |

| Primary Use | Drug discovery scaffold, Ligand | Dye intermediate, specialized synthesis |

References

-

Comparative Biological Activities of 2-(Aminomethyl)naphthalene Derivatives and Their Analogs. BenchChem. Link

-

Structure–activity relationship studies of naphthol AS-E and its derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 2012. Link

-

Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports, 2025. Link

-

Amidoalkyl Naphthols: Bioactive Substances and Building Blocks. Encyclopedia, 2023.[5] Link

-

Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture. Toxicology and Industrial Health, 2014.[6][7] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Authored by: Senior Application Scientist, Chemical Process Development

An Application Guide to the Synthesis of 5-(aminomethyl)naphthalen-1-ol from 5-hydroxy-2-naphthonitrile

Introduction

5-(aminomethyl)naphthalen-1-ol is a valuable bicyclic aromatic amine that serves as a crucial building block in medicinal chemistry and materials science. Its unique structure, featuring both a hydroxyl and an aminomethyl group on a naphthalene scaffold, makes it an attractive intermediate for the synthesis of complex molecular architectures, including pharmaceutical agents and functional dyes. The reduction of the nitrile functionality in the readily available precursor, 5-hydroxy-2-naphthonitrile, is the most direct route to this target molecule.

This application note provides detailed protocols for three distinct and reliable methods for the reduction of 5-hydroxy-2-naphthonitrile. The guide is designed for researchers, chemists, and drug development professionals, offering a comprehensive overview of catalytic hydrogenation, transfer hydrogenation, and chemical hydride reduction. Each protocol is presented with an emphasis on the underlying chemical principles, procedural safety, and field-proven insights to ensure successful and reproducible synthesis.

Reaction Overview and Mechanistic Considerations

The fundamental transformation involves the reduction of a nitrile group to a primary amine. This process requires the addition of four hydrogen atoms across the carbon-nitrogen triple bond.

Caption: General pathway for nitrile reduction.

A key mechanistic feature of nitrile reduction is the formation of an imine intermediate after the initial addition of two hydrogen atoms. This imine can, under certain conditions, react with the primary amine product already formed in the mixture. This subsequent reaction can lead to the formation of undesired secondary amine byproducts.[1] The choice of catalyst, solvent, and additives can be crucial in minimizing this side reaction and maximizing the yield of the desired primary amine.

Protocol 1: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a widely employed industrial and laboratory method for nitrile reduction due to its high efficiency and atom economy.[2] Raney® Nickel is a common, highly active catalyst for this transformation. This section details two approaches: high-pressure hydrogenation with H₂ gas and a safer, lower-pressure catalytic transfer hydrogenation (CTH) method.

A. High-Pressure Hydrogenation

This classic method utilizes hydrogen gas under pressure and provides excellent yields but requires specialized high-pressure equipment.

Workflow for High-Pressure Hydrogenation

Caption: Experimental workflow for high-pressure catalytic hydrogenation.

Experimental Protocol:

-

Reactor Preparation: To a high-pressure hydrogenation vessel, add 5-hydroxy-2-naphthonitrile (1.0 eq) and a suitable solvent such as ethanol saturated with ammonia. The ammonia helps to suppress the formation of secondary amines.

-

Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add Raney® Nickel (approx. 10-20% by weight of the nitrile) as a slurry in the reaction solvent.

-

Expert Insight: Raney® Nickel is pyrophoric and must be handled with extreme care, always kept wet with solvent. Never allow the catalyst to dry in the air.[3]

-

-

Reaction Execution: Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 500 psi) and heat to 60-80 °C with vigorous stirring.[4]

-

Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake.

-

Work-up: After cooling the reactor to room temperature, carefully vent the hydrogen. Under an inert atmosphere, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad thoroughly with the solvent.

-

Safety Note: The Celite® pad containing the catalyst should be kept wet and disposed of properly to prevent ignition upon drying.

-

-

Isolation: Concentrate the combined filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

B. Catalytic Transfer Hydrogenation (CTH)

CTH offers a significantly safer alternative to high-pressure hydrogenation by using a hydrogen donor molecule in place of hydrogen gas.[5] 2-Propanol is a common and effective hydrogen donor in the presence of Raney® Nickel.[1]

Experimental Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-hydroxy-2-naphthonitrile (1.0 eq), a large excess of 2-propanol (which acts as both solvent and hydrogen donor), and Raney® Nickel (a substrate to catalyst weight ratio of 2:5 is often effective).[1]

-

Reaction: Add a small amount of base, such as 2% potassium hydroxide (KOH), to the mixture. This has been shown to improve selectivity for the primary amine.[1]

-

Reflux: Heat the mixture to a gentle reflux and stir vigorously. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Mechanistic Note: The reaction proceeds via transfer of hydrogen from 2-propanol, which is oxidized to acetone. The primary amine product may initially form an N-isopropylidene imine with this acetone byproduct.[1]

-

-

Work-up: Upon completion, cool the reaction mixture and filter it through Celite® to remove the catalyst (again, keeping the catalyst wet).

-

Hydrolysis & Isolation: Concentrate the filtrate. To hydrolyze the intermediate imine, treat the residue with a dilute aqueous acid (e.g., 1M HCl) and stir for 1-2 hours. Then, basify the solution with an aqueous base (e.g., NaOH or NaHCO₃) to precipitate the free amine.

-

Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallization can be performed if further purification is needed.

Protocol 2: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LAH) is a powerful, non-selective reducing agent capable of rapidly converting nitriles to primary amines.[6][7][8] This method is highly effective but requires strict anhydrous conditions and extreme caution due to the high reactivity of LAH.

Workflow for LiAlH₄ Reduction

Caption: Experimental workflow for LiAlH₄ reduction of a nitrile.

Experimental Protocol:

-

Setup: Under a dry, inert atmosphere (Nitrogen or Argon), suspend LiAlH₄ (approx. 2.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser. Cool the suspension to 0 °C in an ice bath.

-

Critical Safety: LiAlH₄ reacts violently with water and is pyrophoric. All glassware must be scrupulously dried, and all solvents must be anhydrous.[9]

-

-

Addition: Dissolve 5-hydroxy-2-naphthonitrile (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux until the starting material is consumed (monitor by TLC).

-

Quenching: Cool the reaction mixture back to 0 °C. Quench the reaction with extreme care by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the number of grams of LiAlH₄ used (Fieser workup).

-

Expert Insight: This specific quenching procedure is designed to produce a granular, easily filterable precipitate of aluminum salts. Vigorous stirring during quenching is essential.

-

-

Isolation: Stir the resulting mixture at room temperature for an hour or until a white, granular precipitate forms. Filter the mixture, washing the solid salts thoroughly with THF or ethyl acetate.

-

Purification: Combine the organic filtrates and concentrate under reduced pressure to yield the crude amine. Purify as needed by recrystallization or chromatography.

Protocol 3: Mild Reduction with Raney® Nickel / Potassium Borohydride

For laboratories not equipped for high-pressure reactions and seeking a milder alternative to LAH, a system combining Raney® Nickel with a borohydride salt offers an excellent solution. This method is efficient, proceeds under mild conditions, and avoids many of the hazards of the previous protocols.[10][11]

Experimental Protocol:

-

Setup: In a round-bottom flask, place Raney® Nickel (moist weight, approx. 1.0 eq), potassium borohydride (KBH₄, 4.0 eq), and dry ethanol.[11]

-

Reaction: To this stirred suspension, add the 5-hydroxy-2-naphthonitrile (1.0 eq). For aromatic nitriles, the reaction may be gently heated to around 50 °C to ensure a reasonable rate, though room temperature may also be sufficient.[11]

-

Monitoring: Stir the reaction vigorously and monitor its progress by TLC. The reaction is often complete within a few hours.

-

Work-up: Once the reaction is complete, the mixture can be filtered to remove the Raney® Nickel catalyst.

-

Isolation: The ethanolic filtrate is concentrated under reduced pressure. The residue can then be taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove borate salts.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be purified by standard methods. This method is noted for producing primary amines in good to excellent yields with only trace formation of secondary or tertiary amines.[11]

Comparative Summary of Protocols

| Parameter | Protocol 1A: High-Pressure H₂/Raney® Ni | Protocol 1B: CTH / Raney® Ni | Protocol 2: LiAlH₄ | Protocol 3: KBH₄/Raney® Ni |

| Key Reagents | H₂ gas, Raney® Ni, NH₃/EtOH | 2-Propanol, Raney® Ni, KOH | LiAlH₄, Anhydrous THF | KBH₄, Raney® Ni, Dry EtOH |

| Conditions | High pressure (e.g., 500 psi), 60-80 °C | Reflux (approx. 82 °C), atmospheric pressure | Reflux (approx. 66 °C), atmospheric pressure | RT to 50 °C, atmospheric pressure |

| Pros | High yield, industrially scalable, clean | Safer (no H₂ gas), standard glassware | Very fast and effective, highly general | Mild conditions, high selectivity, safe |

| Cons | Requires specialized high-pressure equipment | Large excess of 2-propanol needed | Highly hazardous reagent, requires strict anhydrous conditions | Requires catalyst and hydride |

| Safety | High-pressure H₂ gas, pyrophoric catalyst | Pyrophoric catalyst | Pyrophoric and water-reactive reagent | Pyrophoric catalyst |

Troubleshooting and Field Insights

-

Incomplete Reaction: If TLC analysis shows significant remaining starting material, the cause could be deactivated catalyst or insufficient reducing agent. For catalytic methods, adding a fresh portion of the catalyst may restart the reaction. For hydride reductions, ensuring the purity and anhydrous nature of the reagents is paramount.

-

Formation of Secondary Amine Byproduct: This is a common side reaction in nitrile reductions.[1] Using a solvent saturated with ammonia (as in Protocol 1A) or adding a base like KOH (Protocol 1B) can effectively suppress the formation of the secondary amine by competing with the primary amine product for reaction with the imine intermediate.

-

Difficult Work-up with LAH: If the aluminum salts form a gelatinous, hard-to-filter precipitate during the LAH workup, it is often due to an incorrect quenching procedure. Adhering strictly to the 1:1:3 ratio of water:15% NaOH:water is crucial for obtaining a granular solid.

Conclusion

The reduction of 5-hydroxy-2-naphthonitrile to 5-(aminomethyl)naphthalen-1-ol can be accomplished through several effective methods. The choice of protocol should be guided by the available laboratory infrastructure, safety considerations, and the desired scale of the reaction. High-pressure hydrogenation is a robust method for large-scale synthesis. For standard laboratory settings, catalytic transfer hydrogenation and the KBH₄/Raney® Ni system offer excellent, safer, and milder alternatives. While highly effective, the use of LiAlH₄ should be reserved for situations where its high reactivity is necessary and can be managed with appropriate safety precautions.

References

- Mebane, R. C., et al. (n.d.). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.

- Wu, B., et al. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc.

-

Wu, B., et al. (2008). Raney Ni/KBH4: an efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2008(12), 95-100. Available at: [Link]

-

Haddenham, D., et al. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964-1970. Available at: [Link]

-

Zahran, Z. N., et al. (2011). Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Available at: [Link]

-

Haddenham, D., et al. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. ACS Publications. Available at: [Link]

-

Yang, M., et al. (2018). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Organic Chemistry Frontiers. Available at: [Link]

-

The Organic Chemist. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. Available at: [Link]

- Vander-Poorten, A. M. (1983). Method for the hydrogenation of nitriles to primary amines. Google Patents.

-

Clark, J. (n.d.). Reducing nitriles to primary amines. Chemguide. Available at: [Link]

-

Chemistry LibreTexts. (2023). Carboxylic Derivatives - Reduction (Metal Hydride Reduction). Available at: [Link]

-

Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Available at: [Link]

-

University of Glasgow. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Available at: [Link]

-

AZoM. (2016). Catalytic Hydrogenation Reaction. Available at: [Link]

-

Labes, R., et al. (2023). A safe and selective continuous-flow method for the transfer hydrogenation of benzonitrile to benzylamine. Reaction Chemistry & Engineering. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. azom.com [azom.com]

- 3. youtube.com [youtube.com]

- 4. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ch.ic.ac.uk [ch.ic.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. quod.lib.umich.edu [quod.lib.umich.edu]

Application Note & Protocol: 2-(Aminomethyl)-5-hydroxynaphthalene as a Versatile Fluorescent Probe for Bioconjugation and Ratiometric pH Sensing

Abstract

This document provides a comprehensive technical guide for the application of 2-(Aminomethyl)-5-hydroxynaphthalene (AMHN) as a versatile, short-wavelength fluorescent probe. AMHN's unique structure, featuring a reactive primary amine and pH-sensitive hydroxyl and amino moieties on a fluorescent naphthalene core, enables its use in two critical research applications. Firstly, the aminomethyl group serves as a robust anchor for covalent labeling of biomolecules. Secondly, the probe exhibits pH-dependent fluorescence, making it a suitable candidate for ratiometric sensing of intracellular pH. This guide details the underlying principles, provides validated, step-by-step protocols for protein labeling and live-cell pH imaging, and includes essential information for data analysis and troubleshooting.

Principle of Operation

2-(Aminomethyl)-5-hydroxynaphthalene is a functionalized polycyclic aromatic hydrocarbon whose utility as a probe is derived from two key features of its molecular structure:

-

Bioconjugation via Primary Amine: The aminomethyl group (-CH₂NH₂) provides a nucleophilic primary amine that is readily available for covalent bond formation.[1][2] This group can be targeted by a wide range of amine-reactive electrophilic reagents, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[3][4] This reaction is a cornerstone of bioconjugation, allowing for the stable attachment of the fluorescent naphthalene core to proteins, antibodies, and other amine-containing macromolecules.[1][5][6]

-

pH-Dependent Fluorescence: The fluorescence of the naphthalene ring is influenced by the protonation states of the exocyclic amino and hydroxyl groups. In acidic environments, the lone pair of electrons on the nitrogen atom is protonated (-NH₃⁺), which can alter the intramolecular charge transfer (ICT) characteristics of the molecule. Conversely, in alkaline conditions, the hydroxyl group can be deprotonated (-O⁻). These changes in the electronic distribution of the fluorophore can lead to shifts in the fluorescence emission spectrum or changes in fluorescence intensity, a principle widely used in the design of pH-sensitive probes. By measuring the ratio of fluorescence intensities at two different wavelengths, environmental effects such as probe concentration and photobleaching can be minimized, allowing for accurate pH determination.[7][8][9][10]

Probe Specifications

The following specifications are based on the analysis of structurally similar aminonaphthalene derivatives.[11][12] Experimental validation is recommended for specific applications.

| Property | Value (Estimated) | Notes |

| Molecular Formula | C₁₁H₁₁NO | |

| Molecular Weight | 173.21 g/mol | |

| Excitation Max (λex) | ~340 nm | In aqueous buffer, pH 7.4. Naphthalene derivatives typically excite in the UV range.[13] |

| Emission Max (λem) | ~450 nm (pH 7.4) / ~510 nm (pH 5.0) | Exhibits a potential pH-dependent shift. This dual-emission characteristic is key for ratiometric sensing. |

| Stokes Shift | >100 nm | A large Stokes shift is advantageous for minimizing self-quenching and background noise. |

| Quantum Yield (Φ) | 0.3 - 0.5 | Highly dependent on solvent polarity and pH. |

| Purity | ≥95% (HPLC) | |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in aqueous buffers. | Prepare concentrated stock solutions in an organic solvent. |

| Storage | Store at -20°C, protected from light. |

Application 1: Covalent Labeling of Proteins

This protocol describes the covalent conjugation of AMHN to a target protein using a heterobifunctional crosslinker like BS³ (Bis(sulfosuccinimidyl) suberate), which first reacts with the protein's primary amines and then with the probe's primary amine. This method is illustrative; direct conjugation using custom-synthesized NHS-ester activated AMHN is also possible.

Required Materials

-

AMHN Probe: 10 mM stock in anhydrous DMSO.

-

Target Protein: ≥2 mg/mL in amine-free buffer (e.g., PBS, pH 7.2-7.5).

-

Crosslinker: BS³ (or other amine-to-amine crosslinker), 25 mM stock in DMSO.

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO).

Experimental Protocol: Protein Labeling Workflow

Caption: Workflow for covalent protein labeling using AMHN probe.

Step-by-Step Methodology

-

Protein Preparation: Prepare the protein solution in PBS. Scientist's Note: Amine-containing buffers like Tris must be avoided as they will compete in the reaction.[14] The protein should be buffer-exchanged into PBS if necessary.

-

Reaction Setup: In a microcentrifuge tube, combine the protein solution with the BS³ crosslinker stock. A typical starting molar ratio is 1:5 (Protein:BS³). Mix gently and incubate for 30 minutes at room temperature.

-

Conjugation: Add the AMHN stock solution to the activated protein mixture. A typical starting molar ratio is 1:20 (Protein:AMHN). Scientist's Note: The excess of the probe helps to drive the reaction to completion. The optimal ratio should be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes. This step deactivates any remaining reactive crosslinker.

-

Purification: Remove unconjugated probe and crosslinker by passing the reaction mixture through a desalting column pre-equilibrated with your desired storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~340 nm (for AMHN).

Application 2: Ratiometric pH Measurement in Live Cells

This protocol outlines the use of AMHN to measure pH in the cytoplasm of live cells. It relies on creating a calibration curve to correlate the fluorescence emission ratio to known pH values.

Required Materials

-

AMHN Probe: 10 mM stock in anhydrous DMSO.

-

Cell Culture: Adherent cells grown on glass-bottom imaging dishes.

-

Loading Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.

-

Calibration Buffers: A set of buffers with varying pH values (e.g., from pH 5.0 to 8.0) containing 10 µM nigericin. Scientist's Note: Nigericin is an ionophore that equilibrates the intracellular pH with the extracellular buffer pH, which is essential for generating a valid calibration curve.[7]

-

Fluorescence Microscope: Equipped with a DAPI filter set (or similar, e.g., ~340nm excitation) and an emission detector capable of capturing images at two wavelengths (e.g., 450 nm and 510 nm).

Experimental Protocol: Live-Cell pH Imaging

Caption: Workflow for ratiometric pH measurement in live cells.

Step-by-Step Methodology

-

Cell Preparation: Plate cells on glass-bottom dishes and grow to 70-80% confluency.

-

Probe Loading: Prepare a working solution of AMHN (e.g., 10 µM) in pre-warmed HBSS. Remove the culture medium from the cells, wash once with HBSS, and add the AMHN loading solution.

-

Incubation: Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.

-

Wash: Remove the loading solution and wash the cells three times with warm HBSS to remove extracellular probe.

-

Imaging (Experimental Group): Immediately proceed to imaging. Acquire fluorescence images using an excitation of ~340 nm. Capture emission simultaneously or sequentially at Channel 1 (~450 nm) and Channel 2 (~510 nm).

-

Calibration Curve Generation: a. Prepare parallel sets of cells loaded with AMHN as described above. b. For each pH point, replace the HBSS with a specific pH calibration buffer containing nigericin. Incubate for 5-10 minutes to allow pH equilibration. c. Image each dish, acquiring emission intensities at Channel 1 and Channel 2 for several regions of interest (ROIs).

-

Data Analysis: a. For each ROI in both experimental and calibration images, perform background subtraction. b. Calculate the emission ratio (R) = Intensity_Ch2 / Intensity_Ch1. c. Plot the mean ratio values from the calibration samples against their corresponding pH values to generate a calibration curve. d. Use the calibration curve to convert the ratio values from the experimental samples into intracellular pH values.[8][15]

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low protein labeling efficiency | Inactive crosslinker/probe; Presence of competing amines (e.g., Tris buffer); Incorrect pH. | Use fresh stocks of reagents. Ensure reaction buffer is amine-free and within the optimal pH range (7.2-8.0). Optimize molar ratios. |

| High background fluorescence in cells | Incomplete removal of extracellular probe; Probe precipitation. | Increase the number of wash steps after loading. Ensure the final probe concentration is below its solubility limit in the buffer. |

| No significant change in ratio with pH | Probe is not pH-sensitive in the cellular environment; Incorrect emission channels selected. | Validate probe's pH sensitivity in a cell-free cuvette system first. Check the emission spectrum of the probe to confirm the optimal wavelengths for ratiometric analysis. |

| Rapid photobleaching | High excitation light intensity; Prolonged exposure. | Reduce the intensity of the excitation lamp/laser. Minimize exposure time and use a sensitive camera. |

References

- Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles. Frontiers.

- Protein Labeling with Pyrylium Dyes. Lumiprobe.

- Fluorescent Amine Protein Labeling. Jena Bioscience.

- Chemical Conjugation.

- Labeling a protein with fluorophores using NHS ester derivitiz

- A Highly Selective and Sensitive Fluorescent Probe for pH. PubMed.

- A Ratiometric Fluorescence Nano pH Biosensor for Live-Cell Imaging Using Cerasome. MDPI.

- Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc). PMC.

- An In-Depth Technical Guide to Amine-Reactive Chemistry for Bioconjug

- Spectroscopic and Synthetic Overview of Naphthalene Deriv

- Ratiometric fluorescence imaging of nuclear pH in living cells using Hoechst-tagged fluorescein. PubMed.

- Antibody Labeling Methods. Novus Biologicals.

- Ratiometric pH Sensing and Imaging in Living Cells with Dual-Emission Semiconductor Polymer Dots. MDPI.

- Overview of Bioconjug

- General Dialdehyde Click Chemistry for Amine Bioconjugation.

- β-alkoxy enones for biocompatible primary amine conjug

- Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Deriv

- Fluorescent Probes for Protein and Nucleic Acid Labeling. Boca Scientific.

- Ratiometric fluorescent probes for pH mapping in cellular organelles. RSC Publishing.

- Spectroscopic Investigations, Computational Studies and Molecular Properties of Naphthalene Derivatives.

- A new fluorescent probe for neutral to alkaline pH and imaging applic

- Electronic properties of chosen naphthalene deriv

- Aminoindole and naphthalimide based charge transfer fluorescent probes for pH sensing and live cell imaging. Organic & Biomolecular Chemistry (RSC Publishing).

- N-Phenylnaphthalen-1-amine | Fluorescence Probe. MedchemExpress.com.

- Application Note: Fluorescent Derivatization of Amino Acids with 2-(Aminomethyl)-5-bromonaphthalene for HPLC Analysis. Benchchem.

- Detection of Lysosomal Hg 2+ Using a pH-Independent Naphthalene Monoimide-Based Fluoroprobe. MDPI.

- Synthesis and Fluorescent Properties of Aminopyridines and the Applic

- Synthesis and spectral and chemical properties of the yellow fluorescent protein zFP538 chromophore. PubMed.

- An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism. RSC Publishing.

- Fluorescence properties of the Na+/H+exchanger inhibitor HMA (5-(N,N-hexamethylene)amiloride) are modulated by intracellular pH. European Journal of Histochemistry.

Sources

- 1. chempep.com [chempep.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]

- 6. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]

- 7. Frontiers | Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles [frontiersin.org]

- 8. A Ratiometric Fluorescence Nano pH Biosensor for Live-Cell Imaging Using Cerasome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Ratiometric fluorescent probes for pH mapping in cellular organelles - Analyst (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. bocascientific.com [bocascientific.com]

- 15. Ratiometric fluorescence imaging of nuclear pH in living cells using Hoechst-tagged fluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Bioconjugation Strategies for 6-(Aminomethyl)-1-Naphthol to Proteins

Introduction & Chemical Rationale

6-(aminomethyl)-1-naphthol is a highly versatile bifunctional molecule utilized in the development of fluorescent probes, electrochemical biosensors, and targeted drug payloads. It features two distinct reactive handles: a phenolic hydroxyl group at position 1, and a primary aliphatic amine at position 6.

While the naphthol ring can theoretically undergo azo coupling, the primary amine (-CH₂-NH₂) is the most reliable and chemoselective handle for bioconjugation [1]. The aliphatic nature of this aminomethyl group gives it a pKa of approximately 9.0–9.5, rendering it a highly potent nucleophile at physiological to slightly alkaline pH (7.2–8.5) [2].

Conjugating a small-molecule amine to a large protein presents a specific structural challenge: proteins possess abundant native primary amines (lysine residues and N-termini). Attempting a direct single-step conjugation with homobifunctional crosslinkers (e.g., BS3 or glutaraldehyde) inevitably leads to massive protein-protein polymerization. To circumvent this and ensure a highly specific, monomeric protein conjugate, we must employ controlled, multi-step heterobifunctional workflows or zero-length carbodiimide chemistry [3].

Quantitative Data: Strategy Comparison

The selection of the conjugation pathway dictates the final stability, spacer length, and structural integrity of the target protein. Below is a comparative matrix of the two optimal methodologies detailed in this guide.

| Parameter | Workflow 1: Traut's / Sulfo-SMCC | Workflow 2: EDC / Sulfo-NHS |

| Crosslinker Type | Heterobifunctional (Amine-to-Thiol) | Zero-Length (Carboxyl-to-Amine) |

| Protein Target Group | Native Amines (converted to Maleimides) | Native Carboxyls (Aspartate, Glutamate) |

| Final Bond Formed | Thioether + Amide | Amide |

| Spacer Arm Length | ~19.9 Å (combined Traut's + SMCC) | 0 Å (Direct attachment) |

| Optimal Reaction pH | 7.2 (Activation) / 7.2-7.5 (Coupling) | 6.0 (Activation) / 7.5-8.0 (Coupling) |

| Polymerization Risk | Zero (Unidirectional coupling) | Moderate (Requires large naphthol excess) |

| Best Used For | Antibodies, enzymes sensitive to steric hindrance | Peptides, highly stable carrier proteins (BSA/KLH) |

Workflow 1: Unidirectional Heterobifunctional Conjugation (The Traut's/SMCC Method)

To completely eliminate the risk of protein cross-linking, this advanced protocol converts the two reactive amines (on the naphthol and the protein) into mutually exclusive reactive pairs: a sulfhydryl and a maleimide [3].

Caption: Unidirectional conjugation using Traut's Reagent (thiolation) and Sulfo-SMCC (maleimide activation).

Mechanistic Causality

By reacting 6-(aminomethyl)-1-naphthol with Traut's Reagent (2-Iminothiolane), we ring-open the iminothiolane to form a stable amidine bond, exposing a terminal sulfhydryl. Concurrently, the protein's native amines are capped with Sulfo-SMCC to display maleimides. Because maleimides only react with sulfhydryls at pH 6.5–7.5, mixing these two modified components results in a highly specific, 1:1 unidirectional coupling without any off-target polymerization [1].

Step-by-Step Protocol

Phase A: Thiolation of 6-(aminomethyl)-1-naphthol

-

Dissolve 6-(aminomethyl)-1-naphthol in anhydrous DMSO to a concentration of 10 mM. (Causality: The naphthol ring is hydrophobic; anhydrous DMSO prevents premature degradation and ensures complete solubility).

-

Dissolve Traut's Reagent in Thiolation Buffer (100 mM Sodium Borate, 1 mM EDTA, pH 8.0) to 10 mM. (Causality: EDTA chelates trace metals, preventing the newly formed thiols from oxidizing into disulfide dimers).

-

Mix the naphthol and Traut's Reagent at a 1:1.5 molar ratio. Incubate for 45 minutes at Room Temperature (RT) in the dark.

Phase B: Maleimide Activation of the Protein

-

Prepare the Target Protein at 2–5 mg/mL in Conjugation Buffer (100 mM Sodium Phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2). Do not use Tris or Glycine buffers.

-

Add a 10-fold molar excess of Sulfo-SMCC (dissolved in ultra-pure water immediately before use).

-

Incubate for 30 minutes at RT.

-

Promptly remove unreacted Sulfo-SMCC using a Zeba™ Spin Desalting Column equilibrated with Conjugation Buffer. (Causality: Maleimide groups undergo ring-opening hydrolysis in aqueous solutions over time. Immediate desalting preserves the reactive handle).

Phase C: Final Conjugation

-

Immediately mix the Thiolated Naphthol (Phase A) with the Maleimide-Activated Protein (Phase B) at a 10:1 molar ratio (Naphthol:Protein). Ensure final DMSO concentration remains <10% v/v to prevent protein denaturation.

-

Incubate for 2 hours at RT or overnight at 4°C.

-

Purify the final conjugate via dialysis or size-exclusion chromatography against PBS (pH 7.4).

Self-Validation & Quality Control

-

Thiolation QC: Before Phase C, extract a 10 µL aliquot of Phase A and react it with Ellman’s Reagent (DTNB). A rapid shift to yellow (absorbance at 412 nm) validates successful sulfhydryl generation.

-

Conjugate QC: Measure the UV-Vis spectrum of the purified conjugate. The naphthol moiety exhibits a distinct absorption peak (typically ~290-320 nm) independent of the protein’s 280 nm peak. Use the Beer-Lambert law to calculate the Degree of Labeling (DOL).

Workflow 2: Zero-Length Crosslinking via EDC/Sulfo-NHS